molecular formula C8H8FNO3 B1590239 2-Ethoxy-4-fluoro-1-nitrobenzene CAS No. 28987-44-2

2-Ethoxy-4-fluoro-1-nitrobenzene

Cat. No. B1590239
Key on ui cas rn: 28987-44-2
M. Wt: 185.15 g/mol
InChI Key: LEMJFSSYFHTFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455528B1

Procedure details

To a solution of ethanol (4.2 ml) in tetrahydrofuran (65 ml) was added a solution of triphenylphosphine (13 g) and 5-fluoro-2-nitrophenol (10 g) in tetrahydrofuran (65 ml). To this solution was added diethyl azodicarboxylate (10 ml) under ice-cooling and the mixture was stirred at room temperature for 4 hr. The reaction mixture was concentrated under reduced pressure and diisopropyl ether was added. The precipitated crystals were collected by filtration and concentrated under reduced pressure. The concentrate was subjected to silica gel column chromatography (developing solvent; hexane:ethyl acetate=4:1) to give a yellow oil. To this oil was added ethyl acetate, washed with an aqueous sodium hydroxide solution, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (9.6 g) as a yellow oil.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:23][C:24]1[CH:25]=[CH:26][C:27]([N+:31]([O-:33])=[O:32])=[C:28](O)[CH:29]=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:26]1[CH:25]=[C:24]([F:23])[CH:29]=[CH:28][C:27]=1[N+:31]([O-:33])=[O:32])[CH3:2]

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
10 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and diisopropyl ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
washed with an aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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